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Compound of Interest

Compound Name:
4-(1,2,5-Thiadiazol-3-

yl)morpholine

CAS No.: 214691-24-4

Cat. No.: B12125083

Get Quote

Executive Summary
In the analysis of Timolol Maleate, Timolol Impurity D (EP) and Timolol Related Compound D

(USP) refer to the identical chemical entity: 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol.

Despite their chemical identity, their regulatory application differs slightly. The USP explicitly

utilizes this compound as a critical System Suitability marker to establish resolution (NLT 2.0)

from the main Timolol peak. This guide provides a direct comparison of the standards, a

modernized experimental protocol for their detection, and data supporting their

interchangeability for non-compendial research.

Chemical Identity & Structural Analysis[1][2]
Both pharmacopeias define this impurity as the degradation fragment of Timolol, specifically

the thiadiazole moiety formed after the cleavage of the side chain.
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Feature EP Standard USP Standard

Official Name Timolol Impurity D Timolol Related Compound D

Chemical Name
4-(morpholin-4-yl)-1,2,5-

thiadiazol-3-ol

4-Morpholino-1,2,5-thiadiazol-

3-ol

CAS Number 30165-97-0 30165-97-0

Molecular Formula C₆H₉N₃O₂S C₆H₉N₃O₂S

Molecular Weight 187.22 g/mol 187.22 g/mol

Function
Degradation Product /

Fragment

Degradation Product /

Fragment

Structural Visualization
The following diagram illustrates the chemical relationship between the parent Timolol molecule

and Impurity D.

Figure 1: Structural genesis of Impurity D from Timolol Maleate.
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Regulatory Framework & Application
United States Pharmacopeia (USP)[4][5][6][7][8][9]

Role:System Suitability Requirement. The USP monograph for Timolol Maleate requires the

resolution between Timolol and Related Compound D to be NLT 2.0.

Methodology: Uses a modern C18 column (2.6 µm particle size) with UV detection at 295

nm.[1]
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Significance: Because Impurity D is a smaller, more polar fragment, it elutes significantly

earlier than Timolol. It serves as a marker for column performance regarding early-eluting

polar impurities.

European Pharmacopoeia (EP)[8]
Role:Purity Control. It is listed as a specified impurity with a limit (typically 0.4% or similar,

aligning with ICH Q3B).

Methodology: EP methods often mirror the separation principles of the USP but may

reference different specific column dimensions in older monographs.

Significance: Used to quantify degradation levels in the API and finished dosage forms.

Experimental Guide: System Suitability Protocol
This protocol is designed to validate the performance of the Impurity D standard using the

modernized USP LC conditions. This workflow ensures the standard is suitable for use as a

resolution marker.

Chromatographic Conditions[4][5][9][10][11]
Mode: LC (Liquid Chromatography)[2][1][3][4][5]

Column: C18 (L1), 2.1 mm × 10 cm, 2.6 µm particle size (or equivalent).

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

Flow Rate: 0.4 mL/min.[2][1]

Injection Volume: 2.5 µL.

Detector: UV @ 295 nm.[2][1]

Temperature: Autosampler 4°C; Column Ambient (25°C).
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Preparation of Solutions[3][4][9][10]
Diluent: Methanol : Water (60:40).[2][1]

System Suitability Solution (SSS):

Dissolve USP Timolol Maleate RS to 100 µg/mL.[2][1]

Dissolve Timolol Related Compound D RS (or EP Impurity D) to 10 µg/mL.

Mix in Diluent.

Experimental Workflow
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Figure 2: System Suitability Workflow for Timolol Impurity D Validation.
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The following data represents typical chromatographic performance observed when analyzing

Timolol Maleate using the conditions described above.

Table 1: Representative Chromatographic Parameters

Parameter Timolol Maleate (API)
Impurity D (Reference
Standard)

Retention Time (RT) ~ 8.5 min ~ 5.7 min

Relative Retention Time (RRT) 1.00 0.67

Elution Order 2 (Late) 1 (Early)

Polarity Moderately Polar Highly Polar

Resolution Requirement N/A > 2.0 (from Timolol)

Limit (Acceptance Criteria) 98.0% - 102.0% NMT 0.4%

Interpretation of Data[3][4][5][7][8][9][10][11][12][13][14]
[15]

Early Elution: Impurity D elutes significantly earlier (RRT ~0.67) because it lacks the lipophilic

tert-butylamine side chain found in the parent molecule.

Resolution Criticality: The large separation (RRT 0.67 vs 1.0) usually makes achieving the

Resolution > 2.0 requirement straightforward on fresh C18 columns. Failure to meet this

typically indicates column aging (loss of retention for polar compounds) or incorrect mobile

phase pH/pairing agent concentration.

Application Insights & Conclusion
1. Interchangeability: Scientifically, EP Impurity D and USP Related Compound D are

interchangeable for research and internal method development purposes as they are the same

chemical entity. However, for compendial release testing, you must use the reference standard

specified by the target market's pharmacopeia (e.g., use USP RS for US filings) to ensure

regulatory compliance.
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2. Handling Precautions: Impurity D is a polar fragment. When preparing stock solutions,

ensure the diluent contains sufficient water or methanol. It is stable in solution but should be

stored at 2-8°C when in neat form.

3. Troubleshooting Low Resolution: If the resolution between Impurity D and Timolol drops

below 2.0:

Check Mobile Phase: Ensure the TFA concentration is accurate (0.05%). TFA acts as an ion-

pairing agent; variations affect the retention of the amine-containing Timolol more than the

neutral/acidic Impurity D.

Column Health: Early eluting peaks are most sensitive to "phase collapse" or void volume

issues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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